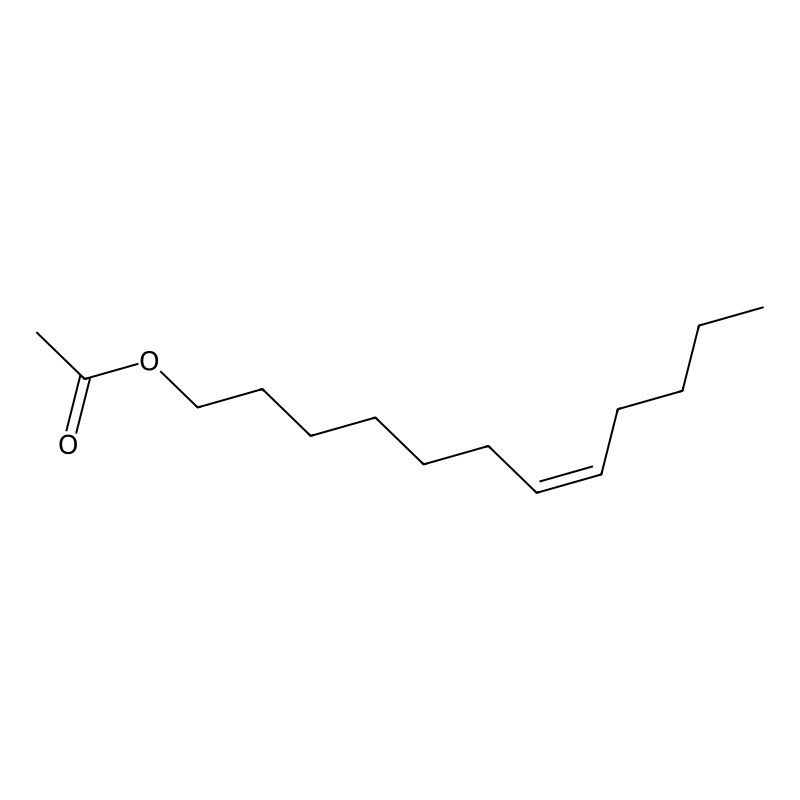Looplure

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Looplure is a synthetic sex pheromone specifically designed to attract male cabbage loopers (Trichoplusia ni). These moths are major agricultural pests that damage a variety of crops, including cole crops (cabbage, broccoli, cauliflower), cotton, and lettuce []. Scientific research utilizes Looplure in several key ways:
Looplure, scientifically known as cis-7-dodecenyl acetate, is an organic compound with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.3550 g/mol. It is classified as a pheromone, specifically used by certain moth species to attract mates. The compound is characterized by its unique structure, which includes a dodecenyl chain and an acetate functional group. Looplure is also recognized by several other names, including (Z)-7-dodecenyl acetate and cis-1-acetoxy-7-dodecene .
Looplure acts as a mimic of the natural sex pheromone produced by female cabbage looper moths. Male moths are attracted to looplure traps, leading to a method of monitoring and potentially controlling populations []. The specific mechanism of olfactory reception and neural processing in the moth is a complex area of research, but looplure likely binds to specific odorant receptors in the male antennae, triggering a behavioral response [].
Looplure primarily undergoes esterification and hydrolysis reactions. The synthesis of Looplure often involves Kolbe electrolysis, a method that allows for the formation of carbon-carbon bonds through the electrochemical oxidation of carboxylic acids . This reaction can yield various products depending on the starting materials and conditions used.
Key Reactions:- Esterification: The reaction between dodecenol and acetic acid forms Looplure.
- Hydrolysis: Looplure can be hydrolyzed back into its constituent alcohol and acetic acid under acidic or basic conditions.
Looplure exhibits significant biological activity as an insect attractant, particularly for moths such as the Cabbage Looper (Trichoplusia ni). Studies have shown that it elicits strong behavioral responses in these insects, making it a valuable tool in pest management strategies . Additionally, acute toxicity studies indicate that Looplure has varying levels of toxicity in different animal models, with median lethal doses being assessed through oral and dermal exposure .
The synthesis of Looplure typically involves several steps:
- Kolbe Electrolysis: This method is used to generate the dodecenyl chain from suitable precursors, such as fatty acids.
- Reduction: Following electrolysis, the resulting compounds are often reduced to form the desired alcohols.
- Esterification: The final step involves reacting the alcohol with acetic acid to produce Looplure.
The mixed Kolbe electrolysis approach has been notably effective in synthesizing Looplure, allowing for high yields and purity .
Looplure's primary application lies in its use as a pheromone for attracting specific insect species in agricultural settings. It serves as a model compound in chemical ecology studies, helping researchers understand insect behavior and develop pest control methods. Additionally, Looplure can be used in the formulation of traps and lures for monitoring populations of pest insects .
Research on Looplure has focused on its interactions with various biological systems, particularly concerning its role as an attractant in mating behaviors among moths. Studies have demonstrated that the presence of Looplure significantly increases the likelihood of male moths locating females, highlighting its effectiveness as a pheromone . Furthermore, investigations into its toxicity profile have provided insights into potential environmental impacts and safety considerations when used in pest management.
Several compounds share structural similarities with Looplure, primarily due to their roles as insect pheromones or attractants. Below is a comparison of Looplure with some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (E)-7-Dodecenyl Acetate | C₁₄H₂₆O₂ | Pheromone for false codling moth |
| Muscalure | C₁₁H₂₂O₂ | Attractant for houseflies |
| (Z)-9-Tricosene | C₂₃H₄₈ | Attractant for various moth species |
| (Z)-11-Hexadecenal | C₁₆H₃₂O | Pheromone for several lepidopteran species |
Uniqueness of Looplure
Looplure is unique due to its specific configuration and effectiveness in attracting the Cabbage Looper moth. Its synthesis methods also highlight its distinctiveness compared to other pheromones, particularly through the use of Kolbe electrolysis which is less commonly applied in synthesizing other similar compounds.








